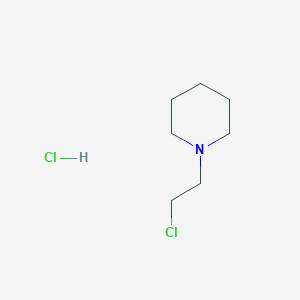

1-(2-Chloroethyl)piperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-chloroethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLQQZCRHPIGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173902 | |

| Record name | Piperidine, 1-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2008-75-5 | |

| Record name | 1-(2-Chloroethyl)piperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2008-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(2-chloroethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2008-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2008-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)piperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Chloroethyl)piperidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8KB8Z4ZTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride from 2-Piperidinoethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chloroethyl)piperidine hydrochloride, a crucial intermediate in the manufacturing of various pharmaceuticals.[1][2][3] The primary synthetic route detailed herein involves the reaction of 2-piperidinoethanol with thionyl chloride. This document outlines the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.

Reaction Overview

The synthesis of this compound from 2-piperidinoethanol is a chlorination reaction. The hydroxyl group of 2-piperidinoethanol is replaced by a chlorine atom using thionyl chloride (SOCl₂). The reaction typically proceeds in a suitable solvent and results in the formation of the hydrochloride salt of the product.[1][2]

Chemical Equation:

HO-CH₂-CH₂-N(C₅H₁₀) + SOCl₂ → [Cl-CH₂-CH₂-N(C₅H₁₀)H]⁺Cl⁻ + SO₂ + HCl

Experimental Protocols

The following is a generalized procedure based on common laboratory methods for the synthesis of this compound.[1][4][5]

Materials:

-

2-Piperidinoethanol (also known as N-hydroxyethylpiperidine)

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃) or Toluene

-

Ethanol (for recrystallization)

-

Ice bath

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve 2-piperidinoethanol in a suitable solvent such as chloroform.[1][2]

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the cooled solution.[1][4] This step is exothermic and requires careful temperature control.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to reflux. Maintain the reflux for a period of 2 to 3 hours to ensure the reaction goes to completion.[1][5]

-

Isolation of Crude Product: Upon completion, cool the mixture to room temperature. A crystalline precipitate of this compound will form.[1] Remove the solvent by distillation under reduced pressure.[1][4]

-

Purification: The crude product is then purified by recrystallization.[2] Dissolve the crude solid in hot ethanol and allow it to cool slowly to form purified crystals.[1][5]

-

Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

The following tables summarize the quantitative data related to the synthesis and properties of this compound.

Table 1: Reagents and Reaction Conditions

| Reagent/Parameter | Quantity/Condition | Source(s) |

| 2-Piperidinoethanol | 5 mL | [1][5] |

| Thionyl chloride | 3.4 mL | [1][5] |

| Solvent | Chloroform (12.5 mL) | [1][5] |

| Reaction Temperature | Reflux | [1][5] |

| Reaction Time | 3 hours | [1][5] |

| Purification Method | Recrystallization from ethanol | [1][5] |

| Yield | 85% | [1][5] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 2008-75-5 | [3][6][7][8] |

| Molecular Formula | C₇H₁₄ClN · HCl (or C₇H₁₅Cl₂N) | [6][8] |

| Molecular Weight | 184.11 g/mol | |

| Appearance | Colorless to beige crystals or white powder | [1][3][6] |

| Melting Point | 228-232 °C | |

| Purity | Typically ≥98% | [2][8][9] |

Mandatory Visualizations

The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for the synthesis.

Caption: Chemical reaction pathway for the synthesis.

Caption: Generalized experimental workflow.

Safety and Handling

Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[10][11][12][13] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The reaction releases sulfur dioxide and hydrogen chloride gases, which are also toxic and corrosive.[11]

Conclusion

The synthesis of this compound from 2-piperidinoethanol using thionyl chloride is a well-established and efficient method.[1][2] Careful control of reaction conditions, particularly temperature during the addition of thionyl chloride, and proper purification techniques are critical for achieving high yield and purity.[2] This guide provides the necessary technical details for researchers and professionals in the field of drug development to successfully synthesize this important pharmaceutical intermediate.

References

- 1. This compound | 2008-75-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 2008-75-5 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. CAS 2008-75-5: this compound [cymitquimica.com]

- 7. This compound-2008-75-5 [ganeshremedies.com]

- 8. B22985.30 [thermofisher.com]

- 9. This compound | 2008-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine Hydrochloride: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key synthetic applications of 1-(2-Chloroethyl)piperidine hydrochloride. This compound is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Core Chemical Properties and Structure

This compound is a white to off-white crystalline solid.[1] It is soluble in water.[2][3] As a hydrochloride salt, it offers greater stability and ease of handling compared to its free base form.[1]

Structural Information

-

Synonyms: 2-Piperidinoethyl chloride hydrochloride, N-(2-Chloroethyl)piperidine hydrochloride[4]

-

CAS Number: 2008-75-5[4]

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 184.11 g/mol | [4][6] |

| Melting Point | 230-232 °C | [1][6] |

| Boiling Point | 196 °C | [2][3] |

| Appearance | Colorless to beige crystals or powder | [1][2][7] |

| Water Solubility | Soluble | [2][3] |

| Hygroscopicity | Hygroscopic | [3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-piperidinoethanol with thionyl chloride.[8]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-piperidinoethanol in a suitable solvent such as chloroform.[8]

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. This reaction is exothermic and requires careful temperature control.[8]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

Workup and Purification: After cooling, the solvent is removed under reduced pressure, which typically results in the precipitation of the crude product. The crude this compound is then purified by recrystallization from a suitable solvent like ethanol to yield a product with a purity of over 99%.[8]

Analytical Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. A reference ¹H NMR spectrum is available for comparison.[9]

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the production of several active pharmaceutical ingredients (APIs).[10][11][12] Its reactive chloroethyl group allows for the facile introduction of the piperidinoethyl moiety onto various molecular scaffolds through nucleophilic substitution reactions.

Caption: Role as a key intermediate in the synthesis of various APIs.

Synthesis of Pitofenone

Pitofenone is an antispasmodic drug. Its synthesis involves the Williamson ether synthesis, where the phenoxide ion of a benzophenone derivative reacts with 1-(2-Chloroethyl)piperidine.[6]

Experimental Workflow:

-

A benzophenone core, specifically methyl 2-(4-hydroxybenzoyl)benzoate, is treated with a base (e.g., potassium carbonate) to form the corresponding phenoxide.[6]

-

1-(2-Chloroethyl)piperidine is then added, and the mixture is heated to reflux to facilitate the Sₙ2 reaction, forming the ether linkage.[6]

-

The crude Pitofenone base is then purified and can be converted to its hydrochloride salt.[6]

Synthesis of Cloperastine

Cloperastine is an antitussive and antihistaminic agent. A common synthetic route involves the etherification of 4-chlorobenzhydrol with this compound.[2][13]

Experimental Workflow:

-

In a suitable solvent such as toluene, 4-chlorobenzhydrol is reacted with this compound in the presence of a base like sodium hydroxide.[2]

-

The reaction mixture is heated to reflux.[2]

-

After completion, the reaction mixture is worked up by extraction and purified, often by recrystallization, to yield cloperastine.[2] The base can then be converted to its hydrochloride salt.[13]

Synthesis of Fenpiverinium Bromide

Fenpiverinium bromide is an anticholinergic and antispasmodic compound.[8][14] Its synthesis can be achieved from diphenylpiperidine ethyl acetonitrile, which itself can be prepared from 2-piperidinoethyl chloride.[14]

Biological Activity

While primarily used as a synthetic intermediate, some studies have noted biological activities for N-(β-Chloroethyl)piperidine hydrochloride. It has been investigated for its use in the inhibition of sickle-cell hemoglobin.[1][5] Additionally, some sources mention antibacterial activity through binding to single-stranded DNA, thereby preventing its replication.[1]

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions. It is fatal if swallowed and causes severe skin burns and eye damage.[4] It is crucial to wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[6] Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and moisture.[2]

References

- 1. CAS 2008-75-5: this compound [cymitquimica.com]

- 2. CN104529943A - Industrial preparation method of cloperastine - Google Patents [patents.google.com]

- 3. This compound CAS#: 2008-75-5 [m.chemicalbook.com]

- 4. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound, 98% 250 g | Request for Quote [thermofisher.com]

- 8. Fenpiverinium Bromide [benchchem.com]

- 9. This compound(2008-75-5) 1H NMR [m.chemicalbook.com]

- 10. This compound-2008-75-5 [ganeshremedies.com]

- 11. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]

- 12. N-(2-Chloroethyl) Piperidine Hydrochloride [jubilantingrevia.com]

- 13. benchchem.com [benchchem.com]

- 14. FENPIVERINIUM BROMIDE | 125-60-0 [chemicalbook.com]

An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine hydrochloride (CAS: 2008-75-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and handling of 1-(2-Chloroethyl)piperidine hydrochloride, a key intermediate in the pharmaceutical industry.

Physicochemical Properties

This compound is a beige crystalline powder.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1] This compound is soluble in water.[2]

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 2008-75-5 | [3] |

| Molecular Formula | C₇H₁₅Cl₂N | [4] |

| Molecular Weight | 184.11 g/mol | [5] |

| Appearance | Beige crystalline powder | [1] |

| Melting Point | 230-232 °C | |

| Boiling Point | 190.3-196 °C | |

| Solubility in Water | 10% soluble, forms a clear solution | [6] |

| Hygroscopicity | Hygroscopic | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are instrumental in confirming the structure of the molecule.

A representative protocol for obtaining a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Deuterated Chloroform (CDCl₃). The use of a deuterated solvent is necessary to avoid interference from the solvent's protons in the resulting spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for CDCl₃ or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to calibrate the chemical shifts.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

A common method for obtaining the IR spectrum of a solid sample like this compound is using a Potassium Bromide (KBr) pellet:

-

Sample Preparation: Grind a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet-forming die and press it under high pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Synthesis

This compound is typically synthesized from 2-piperidinoethanol.[7] The overall reaction involves the conversion of the hydroxyl group to a chloride using a chlorinating agent like thionyl chloride.[6]

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-piperidinoethanol in a suitable solvent such as chloroform.[6]

-

Addition of Thionyl Chloride: Cool the solution in an ice bath and add thionyl chloride dropwise from the dropping funnel. This reaction is exothermic and should be performed with caution.[6]

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction.[6]

-

Workup: After cooling, remove the solvent under reduced pressure. The crude product will crystallize.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-ether, to obtain the purified this compound.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its reactive chloroethyl group allows for the facile introduction of the piperidinoethyl moiety into larger molecules. It is a key intermediate in the production of drugs such as cloperastine, fenpiverinium bromide, and pitofenone.[4]

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a drug synthesized from this compound might act as an antagonist to a G-protein coupled receptor (GPCR).

Caption: Hypothetical GPCR antagonism by a drug derivative.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Statement |

| Fatal if swallowed.[8] | Wash hands thoroughly after handling.[8] |

| Causes severe skin burns and eye damage.[8] | Wear protective gloves/protective clothing/eye protection/face protection.[8] |

| Suspected of causing genetic defects.[9] | Do not eat, drink or smoke when using this product.[8] |

| IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8] | |

| IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] | |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

Due to its hygroscopic nature, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents and moisture.[1]

Logical Relationship Diagram: Handling Precautions

Caption: Key handling and storage precautions.

References

- 1. nmr.gmu.edu [nmr.gmu.edu]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. This compound-2008-75-5 [ganeshremedies.com]

- 4. chembk.com [chembk.com]

- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shreegayatrichemicals.com [shreegayatrichemicals.com]

- 7. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. This compound CAS#: 2008-75-5 [m.chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Chloroethyl)piperidine Hydrochloride in Alkylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Chloroethyl)piperidine hydrochloride is a versatile alkylating agent of significant interest in medicinal chemistry and pharmaceutical development. Its utility as a key building block stems from the reactive 2-chloroethyl moiety, which facilitates the introduction of the piperidine core onto a diverse range of molecular scaffolds. This guide provides a comprehensive overview of the mechanistic pathways governing its alkylating activity, detailed experimental protocols for its use with various nucleophiles, and a summary of relevant reaction parameters. A thorough understanding of its reactivity is paramount for the rational design and optimization of synthetic routes for novel therapeutics.

Core Reactivity: A Duality of Mechanistic Pathways

The alkylating prowess of this compound is primarily attributed to two competing, yet interconnected, mechanistic pathways: direct bimolecular nucleophilic substitution (SN2) and a pathway involving intramolecular cyclization to form a highly reactive aziridinium ion intermediate. The prevailing mechanism is influenced by factors such as the nature of the nucleophile, solvent polarity, and reaction temperature.

Direct Nucleophilic Substitution (SN2) Pathway

In the presence of strong, soft nucleophiles, this compound can undergo a direct SN2 reaction. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom adjacent to the chlorine, simultaneously displacing the chloride leaving group. This "backside attack" results in an inversion of stereochemistry at the reaction center, if chiral. The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile.

Aziridinium Ion-Mediated Pathway

A key feature of β-chloroethylamines is their propensity for intramolecular cyclization. The lone pair of electrons on the piperidine nitrogen can attack the adjacent carbon bearing the chlorine atom, forming a strained, three-membered aziridinium ion. This process is often the rate-limiting step, particularly with weaker nucleophiles. The resulting aziridinium ion is a potent electrophile and is rapidly attacked by a nucleophile, leading to ring-opening and the formation of the alkylated product.

The formation of the aziridinium ion is a first-order reaction and its highly electrophilic nature makes it susceptible to attack by a wide range of nucleophiles. This pathway is analogous to the mechanism of action of nitrogen mustards, a class of potent alkylating agents.

Data Presentation: Reaction Conditions and Expected Yields

While precise, universally applicable quantitative data for the alkylation of every possible nucleophile with this compound is not exhaustively documented, the following tables summarize typical reaction conditions and expected yields based on reactions with analogous compounds and general principles of alkylation. Yields are highly substrate-dependent and optimization is often necessary.

Table 1: General Conditions for N-Alkylation of Amines

| Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary Aliphatic | K₂CO₃, DIPEA | DMF, ACN | 25 - 80 | 4 - 24 | 60 - 90 |

| Secondary Aliphatic | K₂CO₃, DIPEA | DMF, ACN | 50 - 100 | 12 - 48 | 50 - 85 |

| Primary Aromatic | K₂CO₃, Na₂CO₃ | DMF, Methanol | 25 - 60 | 6 - 24 | 65 - 95 |

| Secondary Aromatic | K₂CO₃, DIPEA | DMF, Toluene | 80 - 110 | 24 - 72 | 40 - 70 |

Table 2: General Conditions for O-Alkylation of Phenols

| Phenol Substitution | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Unsubstituted | K₂CO₃, Cs₂CO₃ | DMF, Acetone | 50 - 80 | 4 - 12 | 75 - 95 |

| Electron-donating | K₂CO₃ | DMF, ACN | 60 - 90 | 6 - 18 | 70 - 90 |

| Electron-withdrawing | Cs₂CO₃, K₂CO₃ | DMF | 25 - 60 | 2 - 8 | 80 - 98 |

Table 3: General Conditions for S-Alkylation of Thiols

| Thiol Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Aliphatic | K₂CO₃, NaOH | Ethanol, DMF | 25 - 70 | 1 - 6 | 85 - 98 |

| Aromatic | K₂CO₃, Cs₂CO₃ | DMF, ACN | 25 - 60 | 2 - 8 | 80 - 95 |

Experimental Protocols

The following protocols provide detailed methodologies for the alkylation of representative amines, phenols, and thiols with this compound.

Safety Precaution: this compound is a toxic and corrosive substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: N-Alkylation of a Primary Aromatic Amine

This protocol describes a general method for the N-alkylation of a primary aromatic amine.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the substituted aniline (1.1 eq), and potassium carbonate (2.5 eq).

-

Add a sufficient volume of DMF to achieve a concentration of 0.1-0.5 M.

-

Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product via flash column chromatography to afford the desired N-alkylated product.

Protocol 2: O-Alkylation of a Phenol

This protocol outlines a general procedure for the O-alkylation of a substituted phenol.

Materials:

-

This compound (1.2 eq)

-

Substituted Phenol (1.0 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Acetone

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine the substituted phenol (1.0 eq), this compound (1.2 eq), and cesium carbonate (2.0 eq) in acetone.

-

Reflux the mixture and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the layers and extract the aqueous phase with additional dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting residue via flash column chromatography to afford the desired O-alkylated product.

Protocol 3: S-Alkylation of a Thiol

This protocol details a general method for the S-alkylation of an aliphatic thiol.

Materials:

-

This compound (1.0 eq)

-

Aliphatic Thiol (1.1 eq)

-

Sodium Hydroxide (NaOH) (2.0 eq)

-

Ethanol

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the aliphatic thiol (1.1 eq) in ethanol, add sodium hydroxide (2.0 eq) and stir until dissolved.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide array of functionalized molecules, particularly in the context of drug discovery. A comprehensive understanding of its dualistic alkylation mechanism, involving both direct SN2 and aziridinium ion-mediated pathways, is crucial for controlling reaction outcomes and optimizing synthetic strategies. The provided protocols offer a robust starting point for the alkylation of various nucleophiles, and the tabulated data serves as a useful guide for predicting reaction conditions. Further substrate-specific optimization will likely be required to achieve maximal yields and purity for novel applications.

An In-depth Technical Guide to the Solubility of 1-(2-Chloroethyl)piperidine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Chloroethyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.[1][2] Understanding its solubility in different organic solvents is crucial for its synthesis, purification, and formulation into final drug products.

Core Concepts: Solubility and its Importance

Solubility is a critical physicochemical property of any chemical compound, dictating its behavior in various media. For a pharmaceutical intermediate like this compound, solubility data is paramount for:

-

Process Optimization: Selecting appropriate solvents for synthesis and purification, such as recrystallization, to ensure high yield and purity.[3]

-

Formulation Development: Designing effective drug delivery systems by understanding the compound's behavior in different solvent environments.

-

Analytical Method Development: Choosing suitable diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative and Qualitative Solubility Data

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative information can be inferred from synthesis and purification procedures. The following table summarizes the available qualitative and some specific quantitative solubility data.

| Solvent | Temperature | Solubility | Notes |

| Water | Ambient | Soluble | The hydrochloride salt form enhances aqueous solubility.[4][5][6][7] |

| Ethanol | Hot | Soluble | Ethanol is commonly used as a recrystallization solvent, indicating good solubility at elevated temperatures.[1][4] |

| Cold | Lower Solubility | The decrease in solubility upon cooling allows for effective crystallization.[4] | |

| Acetone | Hot | Soluble | [4] |

| Cold | Lower Solubility | [4] | |

| Chloroform | Ambient | Soluble | Chloroform is used as a solvent in the synthesis of this compound, indicating that the reactants and the product are soluble in it.[1][3] |

| Toluene | Ambient | Insoluble | Toluene is mentioned as a solvent in which the product is insoluble, and it crystallizes out of the reaction mixture.[4][8] |

| Benzene | Ambient | Insoluble | [4] |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and recommended protocol. This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the suspension to settle. If necessary, centrifuge the sample to facilitate the separation of the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.

-

Quantification: Dilute the collected sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated analytical technique (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/100mL.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.

Synthesis and Purification Context

The synthesis of this compound typically involves the reaction of 2-piperidinoethanol with a chlorinating agent, such as thionyl chloride, in a suitable solvent like chloroform.[1][3] The product is then often purified by recrystallization from a solvent such as ethanol.[1] This synthetic route provides valuable clues about its solubility. The use of chloroform as a reaction solvent implies that both the starting material and the product are soluble in it. The choice of ethanol for recrystallization indicates that this compound has high solubility in hot ethanol and lower solubility in cold ethanol, allowing for the separation of impurities and isolation of the pure compound upon cooling.

Conceptual Synthesis Pathway for this compound

Caption: A simplified diagram illustrating the synthesis and purification of this compound.

References

- 1. This compound | 2008-75-5 [chemicalbook.com]

- 2. N-(2-Chloroethyl) Piperidine Hydrochloride [jubilantingrevia.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. CAS 2008-75-5: this compound [cymitquimica.com]

- 6. This compound CAS#: 2008-75-5 [m.chemicalbook.com]

- 7. shreegayatrichemicals.com [shreegayatrichemicals.com]

- 8. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]

1-(2-Chloroethyl)piperidine hydrochloride melting point and spectral data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Chloroethyl)piperidine hydrochloride (CAS No: 2008-75-5), with a focus on its melting point and spectral data. This compound is a key intermediate in the synthesis of various pharmaceuticals, including fenpiverinium bromide, cloperastine, and pitofenone.[1][2] Its well-defined physical and spectral characteristics are crucial for its application in research and drug development.

Physicochemical Properties

This compound is typically a white to beige crystalline powder.[1] It is soluble in water and hygroscopic, meaning it readily absorbs moisture from the air.[1]

Melting Point

The melting point of this compound has been reported within a range, which is common for chemical compounds and can vary based on purity and analytical methodology. The reported values are summarized below.

| Melting Point Range (°C) | Source(s) |

| 231 | [3] |

| 230-232 | [1][4][5] |

| 229-233 | [3] |

| 228-234 | [2] |

| 228.0-235.0 | [6][7] |

| 233-236 | [8] |

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and purity verification of this compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The following assignments have been reported for a 400 MHz spectrum in CDCl₃.[9]

| Assignment | Chemical Shift (δ) ppm |

| A | 12.4 |

| B | 4.114 |

| C | 3.596 |

| D | 3.43 |

| E | 2.946 |

| F | 2.236 |

| G | 1.89 |

| J | 1.499 |

Note: The original source provides a detailed list of peaks with their corresponding frequencies (Hz) and intensities. The table above summarizes the assigned chemical shifts.

| Parameter | Description | Source(s) |

| Solvent | Deuterium oxide | [8] |

| Reference | Dioxane | [8] |

| Availability | Spectrum available from various sources | [3][6][8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has been analyzed using the following techniques.

| Technique | Source(s) |

| KBr Wafer | [3] |

| ATR-Neat | [3] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a molecular ion and several characteristic fragment ions.

| m/z | Relative Intensity (%) |

| 98.0 | 100.0 |

| 42.0 | 19.6 |

| 36.0 | 16.1 |

| 41.0 | 12.6 |

| 55.0 | 12.5 |

| 27.0 | 9.4 |

| 99.0 | 6.9 |

| 28.0 | 6.7 |

| 44.0 | 6.5 |

| 38.0 | 5.2 |

| 147.0 | 4.8 |

| 70.0 | 4.8 |

| 69.0 | 4.1 |

| 56.0 | 3.9 |

| 39.0 | 3.7 |

| 30.0 | 3.5 |

| 29.0 | 3.4 |

| 63.0 | 2.9 |

| 146.0 | 2.6 |

| 35.0 | 2.6 |

| 54.0 | 2.3 |

| 18.0 | 2.1 |

| 43.0 | 2.1 |

| 118.0 | 1.7 |

| 96.0 | 1.7 |

| 149.0 | 1.6 |

| 57.0 | 1.4 |

| 148.0 | 1.2 |

| 53.0 | 1.2 |

| 26.0 | 1.0 |

| 65.0 | 1.0 |

| 83.0 | 1.0 |

| 84.0 | 1.1 |

| 15.0 | 2.2 |

Data from a direct inlet, 75 eV mass spectrum.[9]

Experimental Protocols

The following sections describe the methodologies for the synthesis of this compound and the general procedures for obtaining the analytical data presented.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of N-hydroxyethylpiperidine with thionyl chloride.[1]

Procedure:

-

N-hydroxyethylpiperidine (5 mL) is dissolved in chloroform (12.5 mL).[1]

-

The solution is cooled in an ice bath, and thionyl chloride (3.4 mL) is added slowly in a dropwise manner.[1]

-

The reaction mixture is then gently heated to reflux and maintained at this temperature for 3 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.[1]

-

The solvent is removed by distillation under reduced pressure, which results in the precipitation of a large amount of crystalline product.[1]

-

The crude product is purified by recrystallization from ethanol to yield this compound.[1]

References

- 1. This compound | 2008-75-5 [chemicalbook.com]

- 2. This compound-2008-75-5 [ganeshremedies.com]

- 3. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labcompare.com [labcompare.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound(2008-75-5) 13C NMR spectrum [chemicalbook.com]

- 7. This compound, 98% 250 g | Request for Quote [thermofisher.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(2008-75-5) 1H NMR spectrum [chemicalbook.com]

1-(2-Chloroethyl)piperidine hydrochloride as a pharmaceutical intermediate

An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine Hydrochloride as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 2008-75-5) is a crucial chemical intermediate widely utilized in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[1] Structurally, it is a piperidine derivative featuring a reactive chloroethyl group, making it an excellent alkylating agent for introducing the piperidinoethyl moiety into target molecules.[2][3] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base.[2] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, applications in drug manufacturing, and essential safety information.

Physicochemical and Quality Control Parameters

The compound is typically a colorless to beige crystalline solid.[4][5] It is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water and hot alcohols like ethanol.[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 2008-75-5 | [4][5] |

| Molecular Formula | C₇H₁₅Cl₂N | [5] |

| Molecular Weight | 184.11 g/mol | [1][5] |

| Appearance | White to pale yellow to beige powder or crystals | [5][7] |

| Melting Point | 228 - 234 °C | [7][8] |

| Solubility | Soluble in water; soluble in hot ethanol and acetone | [5][6] |

| Stability | Hygroscopic; stable under normal storage conditions | [4][9] |

| Synonyms | N-(2-Chloroethyl)piperidine HCl, 2-Piperidinoethyl chloride HCl | [4][5] |

Table 2: Typical Quality Control Specifications

| Parameter | Specification | Reference |

| Assay (Non-aqueous) | 98.0 - 102.0% | |

| Purity Standard | Typically ≥99% for pharmaceutical use | [10] |

| Ionic Chloride | 18.6 - 19.4% | |

| Loss on Drying | Max. 1.0% |

The high purity of this intermediate is paramount in pharmaceutical manufacturing to ensure the consistency of subsequent reactions and to minimize the presence of impurities in the final API, which could impact safety and efficacy.[10]

Synthesis of this compound

The most common industrial synthesis involves a two-step, one-pot reaction starting from piperidine and 2-chloroethanol to form an initial intermediate, which is then chlorinated.[11] A widely cited laboratory-scale synthesis, however, starts with 2-Piperidinoethanol and uses a chlorinating agent like thionyl chloride (SOCl₂).[5][10]

Caption: General workflow for the synthesis of 1-(2-Chloroethyl)piperidine HCl.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis from 2-piperidinoethanol (also known as N-hydroxyethylpiperidine).[5][9]

-

Reaction Setup: Dissolve 2-piperidinoethanol (5 mL) in a suitable solvent such as chloroform (12.5 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[5][9]

-

Chlorination: Place the flask in an ice bath to cool. Slowly add thionyl chloride (3.4 mL) dropwise to the solution, maintaining the low temperature to control the exothermic reaction.[5][9]

-

Reflux: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain the reflux for approximately 3 hours to ensure the reaction goes to completion.[5][9]

-

Isolation: Cool the mixture to room temperature. A large amount of crystalline precipitate should form. Remove the solvent by distillation under reduced pressure.[5][9]

-

Purification: Purify the resulting crude solid by recrystallization from ethanol to yield the final product.[5][9] A reported yield for this specific scale is 5.88 g, which corresponds to an 85% yield.[5][9]

Applications in Pharmaceutical Synthesis

This compound serves as a key building block for several established drugs. It functions as an electrophile in nucleophilic substitution reactions, where the chloroethyl group reacts with nucleophiles (such as amines, alcohols, or thiols) to form a new carbon-nucleophile bond.[12] This reaction is fundamental to its utility.

Table 3: Examples of APIs Synthesized Using this compound

| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Reference |

| Cloperastine | Antitussive (cough suppressant) | [1] |

| Fenpiverinium Bromide | Antispasmodic | [1] |

| Pitofenone | Antispasmodic | [1] |

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | [1] |

The core reaction is a bimolecular nucleophilic substitution (Sₙ2). A base is typically required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate and deactivate the nucleophile.[12]

Caption: The Sₙ2 mechanism for alkylation using the intermediate.

Safety, Handling, and Hazard Information

This compound is hazardous and must be handled with extreme care in a controlled laboratory or industrial setting.[8] It is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[7][8]

Table 4: GHS Hazard Classification and Precautionary Statements

| Hazard Class | GHS Code | Description | References |

| Acute Toxicity, Oral | H300 | Fatal if swallowed | [8][13] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [8][13] |

| Eye Damage | H318 | Causes serious eye damage | [7] |

| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | [7][8] |

| Corrosive to Metals | H290 | May be corrosive to metals |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][7]

-

Personal Protective Equipment:

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[4][8]

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[14]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[4]

Conclusion

This compound is a versatile and indispensable intermediate in the pharmaceutical industry. Its reactive nature allows for the efficient incorporation of the piperidinoethyl functional group, a common motif in many bioactive compounds. A thorough understanding of its synthesis, reaction mechanisms, and stringent safety protocols is essential for its effective and safe application in the development and manufacturing of life-saving medicines.

References

- 1. This compound-2008-75-5 [ganeshremedies.com]

- 2. CAS 2008-75-5: this compound [cymitquimica.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound | 2008-75-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. nbinno.com [nbinno.com]

- 11. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]

- 12. benchchem.com [benchchem.com]

- 13. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

Spectroscopic analysis (NMR, IR, MS) of 1-(2-Chloroethyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(2-Chloroethyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presented in a structured format for clarity and comparative analysis. Methodologies derived from available data are also described to aid in experimental replication.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented herein has been aggregated from various spectral databases.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The following table summarizes the ¹H NMR spectral data for this compound.

| Assignment | Chemical Shift (δ) ppm |

| N-H | 12.4 |

| Cl-CH₂ | 4.114 |

| N-CH₂ (ring) | 3.596 |

| N-CH₂ (ethyl) | 3.43 |

| C-CH₂-C (ring) | 2.946 |

| C-CH₂-C (ring) | 2.236 |

| C-CH₂-C (ring) | 1.89 |

| C-CH₂-C (ring) | 1.499 |

Table 1: ¹H NMR chemical shifts for this compound in CDCl₃ at 400 MHz.[4]

¹³C NMR Spectral Data

Carbon NMR provides information about the carbon skeleton of the molecule.

| Assignment | Chemical Shift (δ) ppm |

| N-CH₂ (ring) | (Not explicitly assigned) |

| Cl-CH₂ | (Not explicitly assigned) |

| N-CH₂ (ethyl) | (Not explicitly assigned) |

| C-CH₂-C (ring) | (Not explicitly assigned) |

| C-CH₂-C (ring) | (Not explicitly assigned) |

| C-CH₂-C (ring) | (Not explicitly assigned) |

Table 2: ¹³C NMR spectral data for this compound. Specific peak assignments were not available in the searched literature.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Relative Intensity (%) | Possible Fragment |

| 149.0 | 1.6 | [M+2]⁺ |

| 148.0 | 1.2 | [M+1]⁺ |

| 147.0 | 4.8 | [M]⁺ (Molecular Ion) |

| 98.0 | 100.0 | [M-CH₂Cl]⁺ (Base Peak) |

| 55.0 | 12.5 | |

| 42.0 | 19.6 | |

| 41.0 | 12.6 | |

| 36.0 | 16.1 | |

| 27.0 | 9.4 |

Table 3: Mass spectrometry fragmentation data for this compound.[4] The molecular ion has a mass of 147.[4]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorptions for C-H, C-N, and C-Cl bonds, as well as the N-H stretch of the hydrochloride salt.

| Technique | Source |

| KBr Wafer | Aldrich Chemical Company, Inc. |

| ATR-IR | Bruker Tensor 27 FT-IR |

Table 4: Techniques used for acquiring IR spectra of this compound.[5]

Experimental Methodologies

The following methodologies are based on the information available from the referenced sources.

NMR Spectroscopy

-

¹H NMR: A 0.039 g sample of this compound was dissolved in 0.5 ml of deuterated chloroform (CDCl₃). The spectrum was recorded on a 400 MHz NMR spectrometer.[4]

-

¹³C NMR: The spectrum was acquired in deuterium oxide (D₂O) with dioxane as a reference on a Varian CFT-20 spectrometer.[6]

Mass Spectrometry

The mass spectrum was obtained using a direct inlet method with an ionization energy of 75 eV. The source temperature was maintained at 170 °C and the sample temperature at 120 °C.[4]

Infrared Spectroscopy

Two primary techniques have been reported for the IR analysis of this compound:[5]

-

KBr Wafer: The sample was mixed with potassium bromide (KBr) and pressed into a thin wafer for analysis.

-

Attenuated Total Reflectance (ATR)-IR: The spectrum was recorded using a Bruker Tensor 27 FT-IR instrument equipped with a DuraSamplIR II ATR accessory.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound-2008-75-5 [ganeshremedies.com]

- 2. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]

- 3. shreegayatrichemicals.com [shreegayatrichemicals.com]

- 4. This compound(2008-75-5) 1H NMR spectrum [chemicalbook.com]

- 5. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

Thermal Stability and Decomposition of 1-(2-Chloroethyl)piperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)piperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its thermal stability and decomposition profile is critical for ensuring safe handling, storage, and application in drug development and manufacturing processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics, known decomposition products, and postulated decomposition pathways based on the chemistry of related compounds. While specific quantitative thermal analysis data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not extensively available in public literature, this guide outlines standard experimental protocols for such analyses.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is hygroscopic and soluble in water. Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2008-75-5 | [1][2] |

| Molecular Formula | C₇H₁₅Cl₂N | [1][2] |

| Molecular Weight | 184.11 g/mol | [1] |

| Melting Point | 228-235 °C (with decomposition) | [1][3] |

| Appearance | White to cream to yellow crystals or powder | [1][3] |

| Solubility | Soluble in water | |

| Hygroscopicity | Hygroscopic | [2] |

Thermal Stability and Decomposition

The thermal stability of this compound is a crucial parameter for its safe handling and storage. Exposure to elevated temperatures can lead to decomposition, generating hazardous byproducts.

General Stability

The compound is generally stable at room temperature when stored in a cool, dry, and well-ventilated area in tightly sealed containers. One available specification indicates a "Loss on drying" of less than 1% after 3 hours at 105°C, suggesting a degree of stability at this temperature for a limited duration[2]. However, decomposition is reported to occur at its melting point.

Hazardous Decomposition Products

Upon thermal decomposition, this compound is known to release toxic and corrosive fumes. The primary hazardous decomposition products identified in safety data sheets are:

-

Hydrogen Chloride (HCl)

-

Nitrogen Oxides (NOx)

-

Carbon Monoxide (CO)

-

Carbon Dioxide (CO₂)

Proposed Decomposition Pathways

A likely initial step in the thermal decomposition is an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This intermediate can then undergo further reactions, such as polymerization or reaction with other species. Another potential pathway is dehydrochlorination, an elimination reaction that would lead to the formation of 1-vinylpiperidine.

Caption: Proposed decomposition pathways for this compound.

Recommended Experimental Protocols for Thermal Analysis

To obtain quantitative data on the thermal stability and decomposition of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature ranges of decomposition events, and the mass of residual material.

Experimental Workflow:

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Experimental Workflow:

Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it to contain any evolved gases during initial heating.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen).

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from ambient to 300 °C).

-

Data Acquisition: Record the differential heat flow between the sample and the reference.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The peak onset temperature and the area under the peak (enthalpy) can be quantified.

Safety and Handling Recommendations

Given the thermal sensitivity and hazardous decomposition products of this compound, the following safety precautions are essential:

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents. Keep containers tightly closed.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid heating the compound unnecessarily. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Spills: In case of a spill, avoid generating dust. Clean up spills promptly using appropriate absorbent materials and dispose of the waste in accordance with local regulations.

Conclusion

This compound is a thermally sensitive compound that undergoes decomposition at its melting point, releasing hazardous substances. While detailed quantitative thermal analysis data is sparse in the public domain, an understanding of its physical properties and potential decomposition pathways is crucial for its safe use. The application of standard thermal analysis techniques such as TGA and DSC, following the protocols outlined in this guide, is strongly recommended to establish a comprehensive thermal stability profile for this important pharmaceutical intermediate. This will enable the development of robust and safe processes in research and manufacturing.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Fenpiverinium Bromide Using 1-(2-Chloroethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the synthesis of fenpiverinium bromide, an anticholinergic and antispasmodic agent. The described synthetic pathway utilizes 1-(2-Chloroethyl)piperidine hydrochloride as a key starting material. This document outlines the multi-step synthesis, including detailed experimental protocols, and summarizes key quantitative data. Additionally, it includes diagrams of the synthetic workflow and the pharmacological mechanism of action of fenpiverinium bromide to support research and development activities.

Introduction

Fenpiverinium bromide is a quaternary ammonium compound with potent anticholinergic and antispasmodic properties.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which are prevalent on smooth muscle cells.[1] By blocking the action of acetylcholine, fenpiverinium bromide inhibits downstream signaling pathways that lead to muscle contraction, making it effective in treating spasms in the gastrointestinal, urinary, and biliary tracts.[1] It is often used in combination with other drugs like pitofenone hydrochloride and analgesics for the management of pain associated with smooth muscle spasms.[1]

The synthesis of fenpiverinium bromide involves a multi-step process. A key intermediate in this synthesis is 1-(2-Chloroethyl)piperidine, which is typically used as its more stable hydrochloride salt.[2] This document details a common synthetic route starting from the alkylation of diphenylacetonitrile with 1-(2-chloroethyl)piperidine, followed by hydrolysis of the nitrile group to an amide, and concluding with the quaternization of the piperidine nitrogen to yield the final active pharmaceutical ingredient (API).

Synthesis Pathway Overview

The synthesis of fenpiverinium bromide from this compound is a three-step process:

-

Alkylation: Reaction of diphenylacetonitrile with 1-(2-chloroethyl)piperidine to form 2,2-diphenyl-4-(piperidin-1-yl)butanenitrile.

-

Hydrolysis: Conversion of the nitrile group of the intermediate to a primary amide, yielding 2,2-diphenyl-4-(piperidin-1-yl)butanamide (fenpipramide).

-

Quaternization: Reaction of the tertiary amine in fenpipramide with methyl bromide to form the quaternary ammonium salt, fenpiverinium bromide.

Data Presentation

| Step | Reaction | Key Reactants | Key Product | Reported Yield (%) | Melting Point (°C) | Purity (%) |

| 1 | Alkylation | Diphenylacetonitrile, 1-(2-Chloroethyl)piperidine, Sodium Amide | 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile | Data not available | Not specified | >98 |

| 2 | Hydrolysis | 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile, Potassium Hydroxide | 2,2-Diphenyl-4-(piperidin-1-yl)butanamide | ~85% (based on starting nitrile) | 185-187 | >98 |

| 3 | Quaternization | 2,2-Diphenyl-4-(piperidin-1-yl)butanamide, Methyl Bromide | Fenpiverinium Bromide | Data not available | 177.5-178.5 or 216-216.5 (dimorphic)[3] | ≥95[4] |

Experimental Protocols

Step 1: Synthesis of 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile

-

Materials:

-

Diphenylacetonitrile

-

This compound

-

Sodium amide (NaNH₂)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend sodium amide in anhydrous toluene.

-

With vigorous stirring, add a solution of diphenylacetonitrile in anhydrous toluene dropwise to the sodium amide suspension at room temperature. The reaction is exothermic and may require cooling in a water bath to maintain the temperature.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete formation of the sodium salt of diphenylacetonitrile.

-

Cool the reaction mixture to room temperature.

-

Prepare the free base of 1-(2-chloroethyl)piperidine by neutralizing the hydrochloride salt with a suitable base (e.g., aqueous sodium hydroxide) and extracting with a non-polar solvent like diethyl ether. Dry the ethereal solution over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Add a solution of the freshly prepared 1-(2-chloroethyl)piperidine in anhydrous toluene dropwise to the reaction mixture.

-

Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium amide by the slow addition of water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,2-diphenyl-4-(piperidin-1-yl)butanenitrile by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of 2,2-Diphenyl-4-(piperidin-1-yl)butanamide (Fenpipramide)

-

Materials:

-

2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile (from Step 1)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 17.5 g of 2,2-diphenyl-4-(piperidin-1-yl)butanenitrile in 70 ml of ethanol.

-

Add a solution of 35 g of potassium hydroxide in 2 ml of water to the flask.

-

Heat the mixture to reflux for 6 hours.

-

Upon cooling, white crystals of the product will precipitate.

-

Filter the crystals and wash them with water until the washings are neutral.

-

Dry the product. The yield of 2,2-diphenyl-4-(piperidin-1-yl)butanamide is approximately 15 g.

-

The product can be further purified by recrystallization from ethanol. The reported melting point is 186-187°C.

-

Step 3: Synthesis of Fenpiverinium Bromide

-

Materials:

-

2,2-Diphenyl-4-(piperidin-1-yl)butanamide (from Step 2)

-

Methyl bromide (CH₃Br) solution in benzene (e.g., 17%)

-

Isopropanol

-

Water

-

Activated charcoal

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix 10 g of 2,2-diphenyl-4-(piperidin-1-yl)butanamide with 42 g of a 17% solution of methyl bromide in benzene and 60 ml of isopropanol.

-

Heat the mixture to reflux on a steam bath for 30 minutes.

-

Distill off the solvent in a vacuum to dryness.

-

Dissolve the residue in 100 ml of water. The resulting solution may be turbid.

-

Decolorize the solution by adding a small amount of activated charcoal and filtering.

-

Distill the clear filtrate to dryness under reduced pressure to obtain fenpiverinium bromide.

-

The final product can be recrystallized from a suitable solvent such as a mixture of isopropanol and ethyl acetate to obtain dimorphic crystals with a melting point of 216-216.5°C.[3]

-

Visualizations

Caption: Synthetic workflow for fenpiverinium bromide.

Caption: Mechanism of action of fenpiverinium bromide.

References

Application of 1-(2-Chloroethyl)piperidine Hydrochloride in the Synthesis of Pitofenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Pitofenone, a potent antispasmodic agent. A key intermediate in this synthesis is 1-(2-Chloroethyl)piperidine hydrochloride, the application of which is central to the formation of the final active pharmaceutical ingredient (API).[1] This guide outlines the multi-step synthesis, providing quantitative data, detailed experimental procedures, and visual diagrams of the synthetic pathway and workflow.

Overview of Pitofenone Synthesis

The synthesis of Pitofenone is a well-established process that can be conceptually divided into three principal stages[1]:

-

Synthesis of the Benzophenone Core: Formation of Methyl 2-(4-hydroxybenzoyl)benzoate through Friedel-Crafts acylation followed by an esterification reaction.[1]

-

Preparation of the Piperidine Side-Chain: Synthesis of the key intermediate, this compound.

-

Coupling and Salt Formation: Etherification of the benzophenone core with the piperidine side-chain via a Williamson ether synthesis to form the Pitofenone base, followed by its conversion to the hydrochloride salt.[1]

This compound serves as the crucial building block for introducing the piperidinoethyl moiety to the benzophenone core, which is essential for the pharmacological activity of Pitofenone.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Pitofenone.

Table 1: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-Piperidinoethanol | Custom Synthesis |

| Reagent | Thionyl chloride | Custom Synthesis |

| Solvent | Chloroform | Custom Synthesis |

| Reaction Time | 3 hours | Custom Synthesis |

| Reaction Temperature | Reflux | Custom Synthesis |

| Yield | 85% | Custom Synthesis |

| Purity | >99% (after recrystallization) | [1] |

Table 2: Synthesis of Pitofenone

| Stage | Key Reaction | Starting Materials | Key Reagents/Catalysts | Solvent | Typical Yield |

| Benzophenone Core Synthesis | Friedel-Crafts Acylation | Phthalic anhydride, Phenol | Anhydrous aluminum chloride | Non-polar organic solvent | ~74% (analogous reaction)[1] |

| Fischer Esterification | 2-(4-hydroxybenzoyl)benzoic acid | Methanol, Sulfuric acid | Methanol | ~86% (analogous reaction) | |

| Side-Chain Synthesis | Chlorination | 2-Piperidinoethanol | Thionyl chloride | Chloroform | 85% |

| Coupling and Salt Formation | Williamson Ether Synthesis | Methyl 2-(4-hydroxybenzoyl)benzoate, 1-(2-Chloroethyl)piperidine | Potassium carbonate | DMF, Acetone | Not specified, but generally high for SN2 reactions |

Experimental Protocols

Stage 1: Synthesis of the Benzophenone Core

1.1 Friedel-Crafts Acylation to form 2-(4-hydroxybenzoyl)benzoic acid

This step involves the reaction of phthalic anhydride with phenol in the presence of a Lewis acid catalyst.[1]

-

Materials: Phthalic anhydride, Phenol, Anhydrous aluminum chloride (AlCl₃), non-polar organic solvent (e.g., benzene), hydrochloric acid.

-

Procedure:

-

To a reaction vessel, add phthalic anhydride and a suitable non-polar organic solvent.

-

Add a stoichiometric amount of anhydrous aluminum chloride.

-

Slowly add phenol to the mixture while maintaining a controlled temperature.